Baohuoside VII

概要

説明

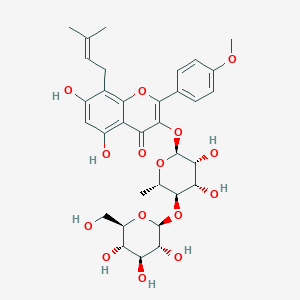

抱朴子苷 VII: は、植物の淫羊藿から単離されたフラボノイド化合物です。 それは、抗骨粗鬆症効果を含む様々な生物学的活性で知られています 。 この化合物は、C33H40O15の分子式と676.66 g/molの分子量を持っています 。

準備方法

合成経路および反応条件

抱朴子苷 VIIは、いくつかの化学経路を通じて合成することができ、多くの場合、フラボノイドアグリコンのグリコシル化を伴います。一般的な方法の1つは、酸性または塩基性条件下でグリコシルドナーとアクセプターを使用し、グリコシド結合を形成する方法です。この反応は通常、グリコシル化プロセスを促進するためにルイス酸や酵素などの触媒を必要とします。

工業生産方法

抱朴子苷 VIIの工業生産は、一般的に天然源、特に淫羊藿植物からの抽出を伴います。抽出プロセスには、溶媒抽出、ろ過、クロマトグラフィー技術を使用した精製などのステップが含まれます。 加圧液体抽出や超高性能液体クロマトグラフィーなどの高度な方法が、抱朴子苷 VIIの収量と純度を向上させるために使用されてきました 。

化学反応の分析

反応の種類

抱朴子苷 VIIは、様々な化学反応を受けます。これには以下が含まれます。

酸化: 抱朴子苷 VIIは、酸化されて異なる酸化生成物を形成することができ、これらは異なる生物学的活性を有する可能性があります。

還元: 還元反応は、フラボノイド構造を改変し、その生物学的特性を変化させる可能性があります。

置換: 特にヒドロキシル基での置換反応は、様々な活性を有する誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: アシルクロリドやハロアルカンなどの試薬が、塩基性または酸性条件下で使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、抱朴子苷 VIIの様々な酸化されたもの、還元されたもの、置換された誘導体が含まれ、それぞれが独自の生物学的活性を有する可能性があります。

科学的研究の応用

Anticancer Properties

Baohuoside VII has demonstrated significant anticancer effects across multiple cancer types. Research indicates that it can inhibit cell proliferation, induce apoptosis, and enhance chemosensitivity when used in combination with other chemotherapeutic agents.

Case Studies

- Pancreatic Cancer : A study demonstrated that this compound treatment led to a dose-dependent decrease in cell viability and an increase in apoptotic markers in pancreatic cancer cell lines .

- Breast Cancer : In another study, this compound was shown to reduce the expression of C-X-C motif chemokine ligand 1 (CXCL1), which is associated with metastasis and chemotherapy resistance .

Metabolic Effects

Beyond its anticancer properties, this compound exhibits potential benefits in metabolic disorders.

Impact on Drug Metabolism

Research indicates that this compound can influence the metabolism of other drugs, potentially affecting their pharmacokinetics. A study involving rats showed that pre-administration of this compound altered the metabolism of tofacitinib, suggesting possible drug-drug interactions .

Case Studies

- Drug Interaction Study : In a controlled study with Sprague-Dawley rats, it was found that this compound significantly impacted the pharmacokinetics of tofacitinib when administered concurrently, highlighting the need for careful consideration in polypharmacy scenarios .

Summary Table of Applications

作用機序

抱朴子苷 VIIは、様々な分子標的と経路を通じてその効果を発揮します。

抗骨粗鬆症: それは、骨芽細胞と破骨細胞の活性を調節することにより、骨形成を促進し、骨吸収を抑制します.

抗炎症: この化合物は、プロ炎症性サイトカインとメディエーターの産生を阻害します。

抗酸化: それは、フリーラジカルをスカベンジし、抗酸化酵素の活性を高めます。

抗癌: 抱朴子苷 VIIは、特定のシグナル伝達経路を標的とすることにより、アポトーシスを誘導し、癌細胞の増殖を阻害します.

類似化合物との比較

抱朴子苷 VIIは、その特定のグリコシル化パターンと生物学的活性により、フラボノイドの中でユニークです。類似の化合物には以下が含まれます。

イカリイン: 同じ抗骨粗鬆症効果を持つ別の淫羊藿からのフラボノイドですが、グリコシル化が異なります。

ケルセチン: 抗酸化と抗炎症の特性を持つ、広く研究されているフラボノイドです。

ケンフェロール: 抗癌と心臓保護作用で知られています。

抱朴子苷 VIIは、その強力な抗骨粗鬆症活性とユニークな分子構造により、さらなる研究と開発に価値のある化合物です。

生物活性

Baohuoside VII is a flavonoid compound derived from the traditional Chinese medicinal herb Herba Epimedii . This compound has garnered attention for its potential therapeutic effects, particularly in the context of bone health, anti-cancer properties, and immunomodulation. This article synthesizes current research findings on the biological activities of this compound, supported by data tables and case studies.

- Molecular Formula : C33H40O15

- Molecular Weight : 676.66 g/mol

1. Anti-Osteoporotic Effects

This compound exhibits significant anti-osteoporotic activity, primarily through its influence on osteoclastogenesis and bone metabolism. Research indicates that it can inhibit osteoclast formation and activity, which is crucial in managing conditions like osteoporosis.

Mechanism of Action :

- Inhibition of RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) signaling pathway.

- Modulation of MAPK (Mitogen-Activated Protein Kinase) and NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways.

Case Study :

In a study involving ovariectomized mice, this compound administration significantly reduced bone loss by inhibiting osteoclast differentiation and function, demonstrating its potential as a therapeutic agent for postmenopausal osteoporosis .

| Study | Method | Findings |

|---|---|---|

| Ovariectomy Model | In vivo | Reduced bone resorption markers (e.g., β-CTX) and increased bone density in treated groups. |

| Cell Culture | In vitro | Dose-dependent inhibition of osteoclast differentiation and function. |

2. Anti-Cancer Properties

This compound has been shown to possess anti-cancer properties against various cancer cell lines, including lung, breast, and prostate cancers. The compound induces apoptosis in cancer cells through oxidative stress mechanisms.

Mechanism of Action :

- Induction of apoptosis via reactive oxygen species (ROS) generation.

- Inhibition of cell proliferation by affecting cell cycle regulation.

Research Findings :

In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells while promoting apoptosis through caspase activation pathways .

| Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|

| Lung Cancer | 15 | ROS generation and caspase activation |

| Breast Cancer | 12 | Cell cycle arrest and apoptosis induction |

3. Immunomodulatory Effects

This compound has also been identified as an immunosuppressive agent. It modulates T-cell and B-cell activation, which could have implications for organ transplantation and autoimmune diseases.

Mechanism of Action :

- Suppression of T-cell proliferation.

- Alteration in cytokine production profiles.

Case Study :

In a heart transplantation model, this compound demonstrated significant immunosuppressive effects, preventing allograft rejection by inhibiting T-cell activation without the severe side effects associated with conventional immunosuppressants .

Pharmacokinetics

This compound shows favorable pharmacokinetic properties, including good absorption and bioavailability compared to other flavonoids like icariin. Studies indicate that it is rapidly metabolized in the gastrointestinal tract, enhancing its therapeutic efficacy .

特性

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-23(38)31(29(46-30(17)21)15-6-8-16(43-4)9-7-15)48-32-27(42)25(40)28(14(3)44-32)47-33-26(41)24(39)22(37)20(12-34)45-33/h5-9,11,14,20,22,24-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+,28-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWUZNQATFVWGL-ITFJRHMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152562 | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119730-89-1 | |

| Record name | Baohuoside VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119730891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Baohuoside VII and where was it first discovered?

A1: this compound is a flavonoid glycoside first isolated from the herb Epimedium davidii Franch. Its structure is characterized as 3, 5, 7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside. []

Q2: Are there established analytical methods for quantifying this compound in plant material?

A2: While there are currently no publications specifically focusing on this compound quantification, a capillary zone electrophoresis (CZE) method has been developed for simultaneously determining 15 flavonoids, including this compound, in different Epimedium species. [] This method utilizes daidzein as an internal standard and has been validated for accuracy, simplicity, and repeatability. []

Q3: Why is the stability of the internal standard important for quantifying this compound and other flavonoids in Epimedium using the CZE method?

A3: The study highlighted the importance of internal standard stability by demonstrating that rutin was unsuitable due to its instability in the sample solution. [] An unstable internal standard would lead to inaccurate quantification of the target compounds, including this compound. Daidzein was selected as a suitable alternative due to its stability in both standard and sample solutions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。